molecular formula C27H22N2O3S B4007889 1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate

1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate

Cat. No.: B4007889
M. Wt: 454.5 g/mol
InChI Key: BPSLGQCQOFQBTN-UHFFFAOYSA-N
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Description

1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate is a synthetic hybrid molecule combining a phenothiazine moiety with a 2-methylquinoline-4-carboxylate ester. Phenothiazines are heterocyclic compounds known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antimicrobial effects . The quinoline scaffold, particularly 4-carboxylate derivatives, is associated with antimalarial, anticancer, and antibacterial properties.

Properties

IUPAC Name

(1-oxo-1-phenothiazin-10-ylbutan-2-yl) 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c1-3-23(32-27(31)19-16-17(2)28-20-11-5-4-10-18(19)20)26(30)29-21-12-6-8-14-24(21)33-25-15-9-7-13-22(25)29/h4-16,23H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLGQCQOFQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)C4=CC(=NC5=CC=CC=C54)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Phenothiazine-Azetidinone Hybrids

Compounds such as 1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4j) and 1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7h) () share the phenothiazine core but differ in their substituents. These hybrids exhibit:

  • Antimycobacterial Activity : MIC values of 10 µg/ml against tuberculosis strains .
  • Antibacterial Activity : Zone of inhibition up to 20 mm against S. aureus and E. coli (MIC 62.5 µg/ml) .

Key Differences :

  • The target compound replaces the azetidinone-thiourea/urea group with a 2-methylquinoline-4-carboxylate ester. This substitution likely alters solubility, bioavailability, and target specificity.

Phenothiazine-Amines (Promethazine Derivatives)

Promethazine derivatives like (2RS)-N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-oxide () are clinically used antihistamines. These compounds lack the ester linkage and quinoline moiety, resulting in distinct pharmacokinetics:

  • Metabolism : Promethazine undergoes hepatic oxidation to sulfoxide derivatives, whereas the ester group in the target compound may undergo hydrolysis in vivo.
  • Applications: Promethazine is CNS-active, while the quinoline-phenothiazine hybrid may prioritize peripheral activity due to reduced blood-brain barrier penetration.

Phenothiazine-Containing Esters in Lepidoptera Pheromones

Esters such as (2S)-butan-2-yl (Z)-dodec-5-enoate () demonstrate structural parallels in ester functionality but differ in biological roles. These pheromones attract specific insect species (e.g., Jordanita notata), highlighting the stereochemical sensitivity of ester groups .

Comparison Insights :

  • The target compound’s ester linkage may confer stability under physiological conditions, contrasting with the volatile nature of insect pheromones.

Structural and Functional Analysis

Structural Features Influencing Activity

Feature Target Compound Comparators
Core Structure Phenothiazine + Quinoline-4-carboxylate Phenothiazine + Azetidinone/Amine
Functional Groups Ester, ketone Urea, thiourea, sulfoxide
Lipophilicity High (quinoline moiety) Moderate (azetidinone) to low (amines)

Hypothesized Pharmacological Profile

  • Antimicrobial Potential: The quinoline moiety may synergize with phenothiazine’s DNA intercalation properties, targeting bacterial topoisomerases .
  • Anticancer Activity: Quinoline derivatives inhibit kinases and angiogenesis; phenothiazines modulate multidrug resistance proteins.
  • Toxicity Considerations: Phenothiazines are associated with photosensitivity and CNS effects, which may be mitigated by the ester group’s reduced systemic absorption.

Biological Activity

1-Oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This compound integrates the pharmacophoric elements of phenothiazine and quinoline, which are known for their diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N2O2C_{18}H_{17}N_{2}O_{2}, with a molecular weight of 343.46 g/mol. The structure features a phenothiazine moiety, which is often associated with antipsychotic and anticancer properties, and a quinoline ring, known for its antimicrobial activity.

PropertyValue
Molecular Weight343.46 g/mol
Molecular FormulaC18H17N2O2
LogP4.4
Polar Surface Area27.5 Ų
Hydrogen Bond Acceptors6

Research indicates that compounds containing both phenothiazine and quinoline structures can exhibit synergistic effects, enhancing their biological activity. The mechanism of action typically involves the modulation of various cellular pathways, including apoptosis and cell cycle regulation.

Anticancer Activity

In studies evaluating the anticancer properties of related compounds, it has been observed that modifications to the phenothiazine core can lead to increased p53 activation and inhibition of tumor growth. For instance, derivatives of this compound have shown enhanced potency in activating p53, which is crucial for inducing apoptosis in cancer cells .

Antimicrobial Properties

The quinoline component contributes to antimicrobial activity, making this compound a candidate for development as an antibiotic. Research has demonstrated that quinoline derivatives can inhibit bacterial growth by interfering with DNA replication and transcription processes .

Study on Anticancer Effects

A study published in PMC3480348 explored the synthesis and biological evaluation of analogs derived from 1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl derivatives. The findings indicated that certain modifications resulted in compounds with significantly improved anticancer activity compared to their parent structures. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy .

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial properties of phenothiazine-based compounds against various bacterial strains. The results indicated that these compounds exhibit broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 2
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1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl 2-methylquinoline-4-carboxylate

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